5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a complex organic compound that belongs to the class of oxadiazoles and benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a hydrazide intermediate with carbon disulfide under basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases such as sodium hydroxide or catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction of the oxadiazole ring can produce various reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiol and oxadiazole functional groups. These interactions can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N’-{[(5R)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbonyl}furan-3-carbohydrazide
- N-[2-(N’-{[(5R)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbonyl}hydrazinecarbonyl)ethyl]methanesulfonamide
- 2-[1-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(2-methylpropyl)formamido]acetic acid
Uniqueness
What sets 5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol apart from similar compounds is its unique combination of the benzothiophene and oxadiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-6-2-3-8-7(4-6)5-9(16-8)10-12-13-11(15)14-10/h5-6H,2-4H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQXIHOGDKIHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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